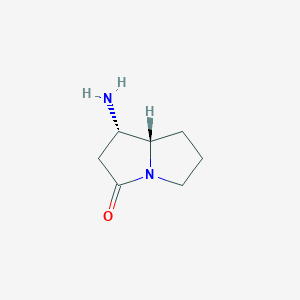
Rel-(1S,7aS)-1-aminohexahydro-3H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one: is a heterocyclic compound with a unique structure that includes an amino group and a hexahydropyrrolizinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the laboratory-scale methods to ensure higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at the amino position.
Scientific Research Applications
Chemistry: In organic synthesis, trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: It may be used in the design of new pharmaceuticals with specific biological activities .
Industry: In the industrial sector, trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hexahydropyrrolizinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-amino-5,6,7,8-tetrahydronaphthalene: This compound shares a similar amino group but has a different ring structure.
1-amino-2-indanol: Another compound with an amino group and a different cyclic structure.
Uniqueness: trans-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one is unique due to its specific ring structure and the presence of an amino group. This combination allows for unique chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S,8S)-1-amino-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H12N2O/c8-5-4-7(10)9-3-1-2-6(5)9/h5-6H,1-4,8H2/t5-,6-/m0/s1 |
InChI Key |
VWBZUBOSVKSNIH-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(=O)N2C1)N |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)


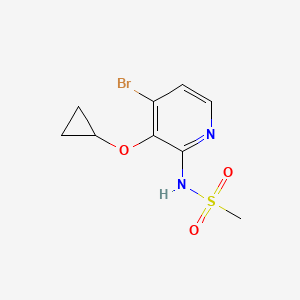

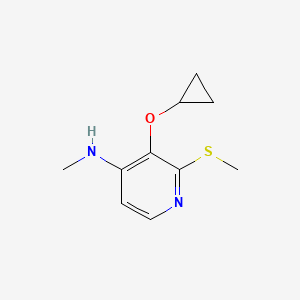
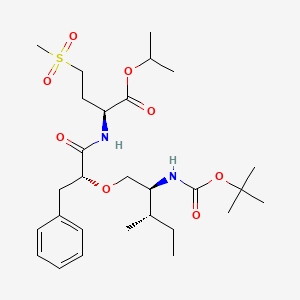

![tert-butyl (2S)-2-[(1S,2R)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14812955.png)

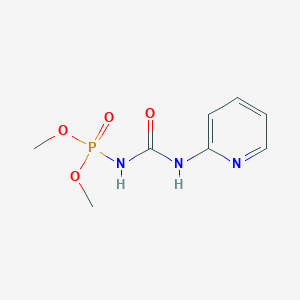


![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate](/img/structure/B14812976.png)
